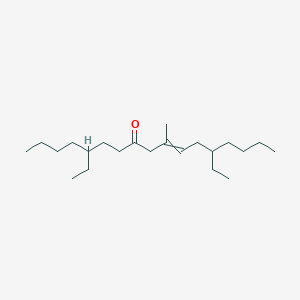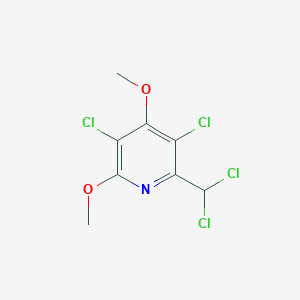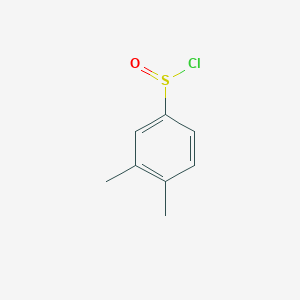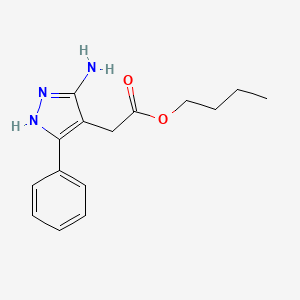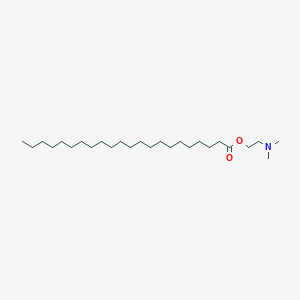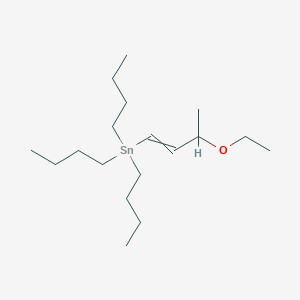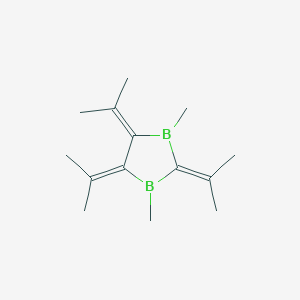![molecular formula C15H24O6 B14276210 Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 152065-61-7](/img/structure/B14276210.png)
Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is a chemical compound with the molecular formula C₁₅H₂₄O₆. It is characterized by the presence of three ethanol groups attached to a benzene ring through methyleneoxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethanol groups, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyleneoxy linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with molecular targets through its functional groups. The ethanol groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: Unique due to its three ethanol groups attached to a benzene ring.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methoxy)]tris-: Similar structure but with methoxy groups instead of methyleneoxy linkages.
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(ethoxy)]tris-: Contains ethoxy groups instead of ethanol groups.
Uniqueness
Ethanol, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is unique due to its specific arrangement of ethanol groups and methyleneoxy linkages, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
152065-61-7 |
|---|---|
Molekularformel |
C15H24O6 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-[[3,5-bis(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C15H24O6/c16-1-4-19-10-13-7-14(11-20-5-2-17)9-15(8-13)12-21-6-3-18/h7-9,16-18H,1-6,10-12H2 |
InChI-Schlüssel |
PVSGARZGWAEAIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1COCCO)COCCO)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)


